Methyl 3-(2-aminoacetamido)propanoate
Description
Methyl 3-(2-aminoacetamido)propanoate is a substituted propanoate ester featuring an aminoacetamido side chain. Its molecular formula is C₇H₁₄N₂O₃, with a molar mass of 174.19 g/mol . The structural features include:
- A methyl ester group at the C3 position.
- The SMILES notation is CN(CCC(=O)OC)C(=O)CN, and its InChIKey is PIIUEMKPDZXTEW-UHFFFAOYSA-N .
This compound is of interest in pharmaceutical and biochemical research due to its hybrid structure, combining ester and amide functionalities. Its hydrochloride form (CID 155943320) is cataloged in chemical databases for synthetic applications .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 3-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
VWHJPUHYESFWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminoacetamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with glycine to form the intermediate compound, which is then further reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoacetamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-(2-aminoacetamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Functional Group Diversity: The trifluoroacetamido group in Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate enhances electrophilicity and stability compared to the aminoacetamido group in the parent compound . Indole-containing derivatives (e.g., compounds from and ) exhibit aromatic π-system interactions, influencing bioavailability and receptor binding.
- Synthetic Efficiency: The trifluoroacetamido analog achieved an 80.9% yield after nitration and reduction steps, highlighting efficient synthetic routes for electron-deficient aryl systems . Methyl 3-(2-aminoacetamido)propanoate lacks reported yields, suggesting its synthesis may require optimization.
Physicochemical Properties
- Polarity: The aminoacetamido group in the parent compound increases water solubility compared to non-polar analogs like the trifluoroacetamido derivatives.
- Stability : Trifluoroacetamido groups (as in ) resist hydrolysis better than primary amides due to electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
